5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
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Description
5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12Cl2N4O and its molecular weight is 371.22. The purity is usually 95%.
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Scientific Research Applications
Anti-tuberculosis Activity
Research has demonstrated the potential of oxadiazole derivatives in acting against tuberculosis. In one study, oxadiazole derivatives exhibited moderate activity against Mycobacterium tuberculosis, suggesting their potential development as new anti-TB agents. The investigation into these compounds' anti-TB activity, supported by molecular docking studies, indicates a promising avenue for novel TB therapeutics development (Al-Tamimi et al., 2018).
Anticancer and Antimicrobial Potentials
Compounds related to 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole have shown significant promise in anticancer and antimicrobial applications. Novel derivatives synthesized for medicinal purposes exhibited both anticancer and antimicrobial activities, highlighting their dual-functional capability. This underscores the compound's structural flexibility and efficacy in inhibiting microbial growth and cancer cell proliferation, marking them as potential candidates for further pharmacological development (Faheem, 2018).
Insecticidal Activity
The insecticidal activity of oxadiazole derivatives, including those structurally related to the compound , has been documented. These compounds have demonstrated efficacy against agricultural pests, such as the diamondback moth, showcasing their potential as lead compounds for developing new insecticides. The structure-activity relationship analysis and density functional theory (DFT) studies have provided insights into their insecticidal mechanisms, further emphasizing their value in agricultural applications (Qi et al., 2014).
Chemical Reactivity and Molecular Docking Studies
The chemical reactivity of oxadiazole derivatives has been thoroughly analyzed through spectroscopic analyses and theoretical calculations, including density functional theory (DFT) calculations and molecular docking studies. These studies have revealed the compounds' nonlinear behavior and interactions at the molecular level, providing a foundation for understanding their reactivity and potential biological interactions. Such insights are crucial for tailoring these compounds for specific biological targets or chemical reactions, offering a path to novel drug development and chemical synthesis strategies (Al-Tamimi et al., 2018).
Properties
IUPAC Name |
5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-7-3-2-4-8-11)18-21-17(23-25-18)12-9-5-6-10-13(12)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSRZVHEJBULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.